Home > Products > Screening Compounds P101570 > N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 922905-51-9

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3153461
CAS Number: 922905-51-9
Molecular Formula: C21H18BrN3O3
Molecular Weight: 440.297
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide []

Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL) identified through screening of nonselective lipase inhibitors. It exhibits an EL IC50 of 61 nM and an ELHDL IC50 of 454 nM. This compound shows selectivity for EL over lipoprotein lipase (LPL) but is nonselective versus hepatic lipase (HL). []

2. N-(3-(3,4-Dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide []

Compound Description: Identified through deck mining based on the previous compound, this molecule is also a potent EL inhibitor (EL IC50 = 41 nM, ELHDL IC50 = 1760 nM). Similar to the previous compound, it demonstrates selectivity against LPL but not HL. []

N-(4-(3,4-Dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide []

Compound Description: This compound represents a further optimized derivative of the previous compound, designed to improve pharmacokinetic properties while maintaining EL inhibition (EL IC50 = 148 nM, ELHDL IC50 = 218 nM). []

4-(2-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide []

Compound Description: This compound serves as a crucial intermediate in the synthesis of dehydroperloline. It undergoes an intramolecular cyclization reaction via a proposed benzyne intermediate to yield the natural product. []

N-(4-Chlorophenyl)-2-hydroxynicotinamide []

Compound Description: This compound serves as a key intermediate in the synthesis of a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives (compounds 5-11 in the paper) designed as potential anti-inflammatory agents. []

Leflunomide []

Compound Description: Leflunomide is a clinically used drug for treating rheumatoid arthritis (RA). It is metabolized in vivo to its active form, malononitrilamide (MNA). []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate [, ]

Compound Description: This compound, as its 4-methylbenzenesulfonate salt, is highlighted for its potential in treating chronic obstructive pulmonary disease (COPD). The patents detail its synthesis, characterization, and pharmaceutical compositions. [, ]

Overview

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound classified as a dihydropyridine derivative. Dihydropyridines are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetamido group, a bromobenzyl moiety, and a dihydropyridine framework, making it of interest in various scientific fields including chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Key steps in the synthesis may include:

  • Condensation Reactions: The initial step often involves the condensation of 3-acetamidophenyl and 4-bromobenzyl under controlled temperature and pH conditions.
  • Catalysis: Catalysts such as acids or bases may be employed to facilitate the reaction, enhancing yield and selectivity.
  • Purification Techniques: Common purification methods include recrystallization or chromatography to isolate the final product from by-products and unreacted materials.

Technical Details

In an industrial context, the synthesis would likely utilize large-scale reactors with automated processes to ensure consistency and efficiency. High-purity reagents and strict quality control measures are essential for producing this compound commercially.

Molecular Structure Analysis

Structure

The molecular structure of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented by its IUPAC name. The compound features a dihydropyridine ring system substituted with an acetamido group at one position and a bromobenzyl group at another.

Data

The compound's molecular formula is C21H18BrN3O3C_{21}H_{18}BrN_{3}O_{3} with a molecular weight of approximately 432.29 g/mol. The InChI representation is as follows:

InChI=InChI 1S C21H18BrN3O3 c1 14 26 23 17 4 2 5 18 12 17 24 20 27 19 6 3 11 25 21 19 28 13 15 7 9 16 22 10 8 15 h2 12H 13H2 1H3 H 23 26 H 24 27 \text{InChI}=\text{InChI 1S C21H18BrN3O3 c1 14 26 23 17 4 2 5 18 12 17 24 20 27 19 6 3 11 25 21 19 28 13 15 7 9 16 22 10 8 15 h2 12H 13H2 1H3 H 23 26 H 24 27 }

This representation provides insight into the connectivity and stereochemistry of the compound .

Chemical Reactions Analysis

Reactions

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions typical for dihydropyridine derivatives. These reactions may include:

  • Oxidation: Potentially leading to carboxylic acid derivatives.
  • Substitution Reactions: Where the bromine atom can be replaced by other functional groups under specific conditions.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcome. For example, using different solvents can alter solubility and reaction kinetics .

Mechanism of Action

The mechanism of action for N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with biological targets. Potential mechanisms include:

  • Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes.
  • Receptor Binding: It could bind to receptors influencing various signaling pathways.

These interactions suggest potential therapeutic applications in treating diseases where these pathways are disrupted .

Physical and Chemical Properties Analysis

Physical Properties

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is expected to exhibit properties typical of similar organic compounds. These may include:

  • Appearance: Likely to be a crystalline solid.

Chemical Properties

Chemical properties such as solubility in various solvents (e.g., water, ethanol) and stability under different pH conditions are crucial for its application in research and industry. Detailed studies would provide specific data on these properties .

Applications

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its biological activity.
  • Chemical Research: Acts as a building block for synthesizing more complex molecules in organic chemistry.

These applications highlight its significance in both academic research and industrial settings .

Properties

CAS Number

922905-51-9

Product Name

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(3-acetamidophenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide

Molecular Formula

C21H18BrN3O3

Molecular Weight

440.297

InChI

InChI=1S/C21H18BrN3O3/c1-14(26)23-17-4-2-5-18(12-17)24-20(27)19-6-3-11-25(21(19)28)13-15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27)

InChI Key

JPGPDXFRJUZKBH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.